MRT 68601 hydrochloride
Description
TBK1 as a Key Serine/Threonine Kinase in Cellular Signaling
TBK1 is a central hub in numerous signaling pathways, acting as a molecular switch that can be turned on or off by various stimuli. wikipedia.orgresearchgate.net It is a member of the IκB kinase (IKK) family and is involved in pathways that are critical for the body's defense against pathogens, as well as in the regulation of inflammation and cell death. amerigoscientific.comnih.gov The activation of TBK1 itself is a tightly regulated process, often involving its own phosphorylation at a specific site, serine 172. nih.gov This activation can be triggered by a variety of signals, including the detection of viral or bacterial components by the cell's pattern recognition receptors (PRRs). researchgate.netnih.gov Once activated, TBK1 can phosphorylate a range of downstream targets, initiating a cascade of events that ultimately leads to a specific cellular response. researchgate.net
Physiological Roles of TBK1 in Cellular Homeostasis and Innate Immunity
TBK1 is perhaps best known for its critical role in the innate immune system, the body's first line of defense against invading microorganisms. wikipedia.orgmdpi.com When a cell detects a virus, for instance, TBK1 is activated and proceeds to phosphorylate transcription factors such as IRF3 and IRF7. nih.govnih.gov This phosphorylation event is a key step in triggering the production of type I interferons, a group of potent antiviral molecules that signal to other cells to mount a defense. nih.gov
Beyond its role in immunity, TBK1 is also involved in maintaining cellular balance, or homeostasis. It participates in processes like autophagy, the cell's recycling system for clearing out damaged components and pathogens. wikipedia.orgsciengine.com TBK1 can phosphorylate autophagy receptors, which helps to target specific cargo for degradation. sciengine.com Furthermore, TBK1 has been implicated in the regulation of cell proliferation, apoptosis (programmed cell death), and even glucose metabolism. wikipedia.org In dendritic cells, a specialized type of immune cell, TBK1 plays a crucial role in maintaining T cell homeostasis and preventing autoimmune reactions. rupress.org
Pathophysiological Implications of Dysregulated TBK1 Activity
Given its central role in so many vital cellular processes, it is not surprising that the dysregulation of TBK1 activity can have severe consequences, leading to a variety of diseases. wikipedia.orgnih.gov Over or under-activity of TBK1 has been linked to autoimmune disorders, neurodegenerative diseases, and cancer. wikipedia.org For example, excessive TBK1 signaling can contribute to chronic inflammation, a hallmark of many autoimmune conditions. mdpi.compnas.org Conversely, mutations that lead to a loss of TBK1 function have been associated with an increased susceptibility to certain infections and have been implicated in the development of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS). biorxiv.org In the context of cancer, TBK1 can act as an oncogene, with increased activity observed in several human cancers where it can promote tumor growth and survival. nih.govnih.gov
Overview of Kinase Inhibitors in Preclinical Research and Drug Discovery
The discovery that kinases are frequently dysregulated in diseases, particularly cancer, has made them a major focus of drug discovery efforts. scielo.brfrontiersin.org Kinase inhibitors are small molecules designed to block the activity of specific kinases. reactionbiology.com These inhibitors have become a cornerstone of modern medicine, with numerous kinase inhibitors approved for the treatment of various cancers and other diseases. scielo.brmdpi.com In the preclinical research setting, kinase inhibitors are invaluable tools for dissecting the complex signaling pathways that control cellular function. reactionbiology.combohrium.com By selectively inhibiting a particular kinase, researchers can study its specific role in a biological process and identify its downstream targets. This knowledge is crucial for understanding disease mechanisms and for the development of new and more effective therapies. reactionbiology.com The development of potent and selective kinase inhibitors is a meticulous process that involves extensive screening and optimization to ensure both efficacy and safety. reactionbiology.com
Introduction to MRT 68601 Hydrochloride as a Research Tool and TBK1 Inhibitor
This compound is a potent and specific inhibitor of TBK1. medchemexpress.comrndsystems.comtocris.com It is a valuable research tool used by scientists to investigate the diverse functions of TBK1 in various biological contexts. szabo-scandic.com By blocking the activity of TBK1, researchers can probe its role in processes such as innate immunity, autophagy, and cancer cell signaling. medchemexpress.commedchemexpress.com For instance, studies have shown that this compound can inhibit the formation of autophagosomes in lung cancer cells, highlighting the role of TBK1 in this process. rndsystems.comtocris.comszabo-scandic.com The high potency of this compound, with an IC50 value of 6 nM for TBK1, makes it a highly effective tool for studying the consequences of TBK1 inhibition. medchemexpress.comrndsystems.comtocris.com
Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
|---|---|
| TBK1 | 6 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Properties
Molecular Formula |
C25H34N6O2.HCl |
|---|---|
Molecular Weight |
487.04 |
Synonyms |
N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride |
Origin of Product |
United States |
Molecular and Biochemical Characterization of Mrt 68601 Hydrochloride Activity
Primary Kinase Target Identification and Potency (TBK1)
MRT 68601 hydrochloride has been identified as a potent inhibitor of TANK-binding kinase 1 (TBK1), a non-canonical IκB kinase (IKK) that plays a crucial role in innate immunity, autophagy, and cell proliferation. researchgate.netrndsystems.com Multiple studies have consistently demonstrated its high potency against TBK1, with reported half-maximal inhibitory concentration (IC50) values in the low nanomolar range. Specifically, the IC50 for this compound against TBK1 has been reported to be 6 nM. rndsystems.commedchemexpress.comtocris.com This potent inhibition establishes TBK1 as the primary target of this compound.
Table 1: Potency of this compound against Primary Kinase Target
| Kinase | IC50 (nM) |
|---|---|
| TBK1 | 6 |
Investigation of Secondary Kinase Targets and Selectivity Profile
While this compound is a highly potent inhibitor of TBK1, its selectivity profile across the human kinome has been investigated to understand its off-target effects. Kinase selectivity profiling has revealed that the compound exhibits a good degree of selectivity for TBK1. nih.gov
Interaction with IκB Kinase Epsilon (IKKε)
This compound also demonstrates inhibitory activity against IκB kinase epsilon (IKKε), a kinase that is structurally and functionally related to TBK1. nih.gov However, the potency of inhibition against IKKε is notably less than that for TBK1. A kinase selectivity profile showed that MRT 68601 is a potent inhibitor of both TBK1 and, to a lesser extent, IKKε. researchgate.netnih.gov This dual inhibition is a key characteristic of this compound.
Modulation of Unc-51 Like Autophagy Activating Kinase 1 (ULK1) and ULK2
The effect of this compound on ULK1 and ULK2, key regulators of autophagy initiation, has been a subject of interest due to the role of TBK1 in autophagy. While a related compound, MRT67307, is a known dual inhibitor of TBK1/IKKε and also inhibits ULK1 and ULK2, direct and potent inhibition of ULK1 and ULK2 by MRT 68601 has not been as clearly established in the available literature. medchemexpress.comnih.gov However, given that TBK1 inhibition by MRT 68601 affects autophagy, indirect modulation of ULK1/2 activity or pathways cannot be ruled out. nih.gov
Activity Against Salt-Inducible Kinases (SIK), Microtubule Affinity Regulating Kinases (MARK1-4), and NUAK
Kinase selectivity profiling has shown that this compound maintains a strong selectivity for TBK1 over many other kinases. nih.gov With the exception of MARK3, the compound demonstrates at least a 10-fold greater selectivity for TBK1 against other tested kinases. nih.gov Structural modeling suggests that MRT 68601 binds within the active ATP site of MARK3. nih.gov There is limited specific data available from the search results regarding the direct inhibitory activity of MRT 68601 against the Salt-Inducible Kinases (SIK) family and NUAK family kinases.
Table 2: Selectivity Profile of this compound
| Kinase | IC50 (nM) | Fold Selectivity vs. TBK1 |
|---|---|---|
| TBK1 | 8 | 1 |
| IKKε | 190 | 23.75 |
| MARK3 | Data not available | Less than 10-fold |
| Other Kinases | Data not available | Generally >10-fold |
Data based on a specific kinase selectivity profile. Absolute IC50 values may vary between assays. nih.gov
Elucidation of Kinase Inhibition Mechanism by this compound
The mechanism by which this compound inhibits its target kinases has been investigated. Modeling studies of its interaction with MARK3 suggest that the compound binds deep within the ATP-binding pocket of the kinase. nih.gov This mode of interaction is characteristic of an ATP-competitive inhibitor, where the compound competes with the endogenous ATP substrate for binding to the kinase's active site. This competitive inhibition prevents the transfer of a phosphate (B84403) group from ATP to the kinase's substrates. While this has been modeled for MARK3, and other related TBK1 inhibitors are known to be ATP-competitive, this mechanism is strongly implied for its primary target, TBK1, as well. medchemexpress.comnih.gov
Impact on Substrate Phosphorylation and Downstream Signaling Events
The inhibition of TBK1 and its secondary targets by this compound leads to a cascade of effects on downstream signaling pathways. A primary consequence of TBK1 inhibition is the suppression of type I interferon production by blocking the phosphorylation of Interferon Regulatory Factor 3 (IRF3). nih.govacs.org Studies have shown that MRT 68601 effectively inhibits LPS-stimulated phosphorylation of IRF3. nih.gov
Furthermore, MRT 68601 impacts autophagy, a process in which TBK1 is involved. medchemexpress.comtocris.comnih.gov This is consistent with its ability to inhibit the formation of autophagosomes in lung cancer cells. medchemexpress.comtocris.com The compound has also been shown to affect non-canonical NF-κB signaling, as evidenced by its ability to cause a marked inhibitory effect on the nuclear localization of RelB, a key component of this pathway. nih.govresearchgate.net This leads to the downregulation of NF-κB target genes such as BIRC3. nih.gov
In the context of fibrotic diseases, treatment with MRT 68601 has been shown to reduce the expression of fibrogenic genes, including ACTA2 (which codes for α-smooth muscle actin) and SERPINE1. nih.gov Additionally, the compound has been observed to influence the NLRP3 inflammasome, where its inhibition of TBK1/IKKε surprisingly enhances the formation of ASC specks, a hallmark of inflammasome activation. pnas.org
Cellular and Subcellular Modulations by Mrt 68601 Hydrochloride
Regulation of Autophagy Pathway Dynamics
MRT 68601 hydrochloride has been identified as a significant modulator of autophagy, a catabolic process essential for cellular homeostasis, by which cells degrade and recycle their own components. The compound's primary mechanism in this context is the inhibition of TBK1, a kinase known to be involved in multiple stages of the autophagic process.
Inhibition of Autophagosome Formation
Research has demonstrated that this compound acts as a potent inhibitor of autophagosome formation nih.govtocris.com. Autophagosomes are double-membraned vesicles that engulf cytoplasmic material destined for degradation. The formation of these structures is a critical initial step in the autophagy pathway. By inhibiting TBK1, this compound disrupts the signaling cascade necessary for the initiation and elongation of the autophagosomal membrane nih.gov. Studies in lung cancer cells have shown that treatment with this compound leads to a reduction in the number of autophagosomes, indicating a clear disruption of this cellular process tocris.com. This inhibitory effect positions this compound as a valuable tool for studying the molecular machinery of autophagy and as a potential therapeutic agent in diseases where autophagy is dysregulated.
The kinase activity of TBK1 is understood to promote autophagy at the early step of autophagosome formation, rather than affecting the later stages of autophagosome maturation into acidic autolysosomes nih.gov. The use of MRT 68601 has been instrumental in confirming that TBK1's role is indeed in the formation of these initial vesicles nih.gov.
Impact on Autophagy-Related Gene and Protein Expression (e.g., ATG5, ATG12, Beclin 1)
The influence of this compound on the autophagy pathway extends to the potential modulation of key autophagy-related (ATG) genes and their protein products. While direct studies detailing the effect of this compound on the expression levels of ATG5, ATG12, and Beclin 1 are limited, the known role of its target, TBK1, provides significant insights.
TBK1 haploinsufficiency has been linked to a notable downregulation of genes involved in the elongation phase of autophagy, including ATG12 and ATG10 tandfonline.com. This suggests that the inhibition of TBK1 activity by this compound could similarly lead to a reduction in the expression of these essential autophagy genes. The ATG12-ATG5 conjugation system is crucial for the elongation of the phagophore, the precursor to the autophagosome. Therefore, by downregulating these components, TBK1 inhibition would directly contribute to the observed inhibition of autophagosome formation.
| Gene/Protein | Role in Autophagy | Potential Impact of this compound (via TBK1 inhibition) |
| ATG5 | Forms a conjugate with ATG12, essential for autophagosome elongation. | Potential downregulation of expression, leading to impaired autophagosome formation. |
| ATG12 | Covalently binds to ATG5 to form the ATG12-ATG5 conjugate. | Potential downregulation of expression, disrupting a key step in autophagosome elongation tandfonline.com. |
| Beclin 1 | A key component of the class III PI3K complex, which is crucial for the initiation of autophagy. | Functional inhibition of the pathway, though direct impact on expression by TBK1 inhibitors is less clear. |
Modulation of Immune and Inflammatory Signaling Pathways
As a potent inhibitor of TBK1, this compound plays a significant role in modulating cellular signaling pathways that are central to the immune and inflammatory responses. TBK1 is a critical kinase that integrates signals from various pattern recognition receptors to orchestrate innate immune defenses.
Influence on NF-κB Signaling Cascade
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of inflammatory responses, controlling the expression of a vast array of pro-inflammatory cytokines, chemokines, and adhesion molecules. TBK1 is known to be a key regulator of the non-canonical NF-κB pathway and can also influence canonical NF-κB signaling nih.gov.
This compound, by inhibiting TBK1, can attenuate NF-κB activation. This occurs because TBK1 is involved in the phosphorylation and activation of upstream components of the NF-κB cascade. For instance, in certain contexts, TBK1 can phosphorylate and activate IκB kinase (IKK) subunits, which are central to the activation of NF-κB. Therefore, the inhibition of TBK1 by this compound is expected to lead to a downstream reduction in NF-κB-mediated gene transcription, thereby dampening the inflammatory response. This modulatory effect has implications for inflammatory diseases where NF-κB is pathologically activated.
Effects on Toll-like Receptor (TLR) Signaling
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). Upon activation, TLRs initiate signaling cascades that lead to the production of inflammatory cytokines and interferons. TBK1 is a critical downstream kinase in the signaling pathways of several TLRs, particularly TLR3 and TLR4.
This compound's inhibition of TBK1 directly impacts TLR signaling. In the TLR3 and TLR4 pathways, TBK1 is responsible for phosphorylating and activating Interferon Regulatory Factor 3 (IRF3), a key transcription factor for type I interferons. By blocking TBK1 activity, this compound prevents the activation of IRF3, thereby inhibiting the production of type I interferons in response to TLR stimulation. This makes it a powerful tool for dissecting the intricacies of TLR signaling and a potential therapeutic for conditions driven by excessive TLR activation.
| Signaling Pathway | Role of TBK1 | Effect of this compound |
| NF-κB Signaling | Phosphorylates upstream activators of the NF-κB pathway. | Attenuates NF-κB activation and subsequent inflammatory gene expression. |
| Toll-like Receptor (TLR) Signaling | Key downstream kinase for TLR3 and TLR4, activating IRF3. | Inhibits TLR-mediated production of type I interferons. |
Regulation of Type I Interferon Production
Type I interferons (IFN-α and IFN-β) are a family of cytokines that play a central role in antiviral defense. The production of type I interferons is tightly regulated and is initiated upon the recognition of viral components by cellular sensors. TBK1 is an essential kinase in the signaling pathways leading to type I interferon production.
Upon viral infection, cellular sensors activate signaling cascades that converge on TBK1. Activated TBK1 then phosphorylates and activates the transcription factors IRF3 and IRF7. These activated transcription factors translocate to the nucleus and induce the expression of type I interferon genes.
This compound, as a potent inhibitor of TBK1, effectively blocks the production of type I interferons. By preventing the TBK1-mediated phosphorylation of IRF3 and IRF7, the compound halts the signaling cascade required for interferon gene transcription. This inhibitory action highlights the central role of TBK1 in antiviral immunity and suggests that this compound could be used to modulate immune responses in viral infections and autoimmune diseases characterized by excessive type I interferon production.
Effects on General Inflammatory Responses and Pro-inflammatory Cytokine Secretion
This compound modulates inflammatory responses primarily through its inhibition of TBK1, a kinase involved in signaling pathways that lead to an inflammatory and immunological response. tocris.com TBK1 plays a role in Toll-like receptor (TLR) signaling, which is integral to the cellular response to pathogens and results in inflammatory reactions. tocris.com Dysregulation of related pathways, such as NF-κB signaling, is associated with inflammatory and autoimmune diseases. tocris.com The release of pro-inflammatory cytokines is a hallmark of inflammatory responses. nih.govnih.gov For instance, High mobility group box 1 (HMGB1) stimulates macrophages to release tumor necrosis factor (TNF) and other pro-inflammatory cytokines, amplifying the inflammatory cascade. nih.gov By inhibiting TBK1, this compound interferes with the signaling necessary for the production and secretion of such cytokines, thereby modulating the general inflammatory response.
Impact on Cellular Proliferation and Growth Mechanisms
This compound has been observed to influence cellular growth mechanisms, notably through its effect on autophagy. Research has shown that it inhibits the formation of autophagosomes in lung cancer cells. tocris.combio-techne.com Autophagy is a critical cellular process for the degradation and recycling of cellular components, and its modulation can have significant impacts on cell growth, survival, and proliferation.
Modulation of Fibroblast Activation and Extracellular Matrix Remodeling
The compound has demonstrated significant effects on the activation of fibroblasts and the subsequent remodeling of the extracellular matrix (ECM), which are key processes in fibrosis. nih.govnih.gov The inhibition of TBK1 by this compound has been shown to reduce fibrogenic fibroblast activation. nih.gov This intervention leads to a notable decrease in the deposition of ECM components, such as collagen I and fibronectin, by 50% in TGF-β-stimulated fibroblasts. nih.govnih.gov
| Parameter | Effect of this compound | Source |
| Fibroblast Activation | Reduction in fibrogenic activation | nih.gov |
| ECM Deposition | Dose-dependent decrease | nih.govresearchgate.net |
| Collagen I & Fibronectin | Reduction by 50% | nih.govnih.gov |
This compound influences the activity of Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ), which are key mechanoregulatory and profibrotic transcription co-factors that regulate fibroblast activation. nih.govnih.gov The inhibition of TBK1 by this compound leads to a decrease in both the total and nuclear protein levels of YAP/TAZ. nih.govnih.gov This occurs because active TBK1 typically protects YAP/TAZ from proteasomal degradation; thus, its inhibition reduces YAP/TAZ stability. nih.gov
Treatment with this compound results in a dose-dependent decrease in the Transforming growth factor-β (TGF-β)-mediated expression of key fibrogenic genes in normal lung fibroblasts. nih.govresearchgate.net Specifically, the expression of ACTA2 (which codes for α-SMA) and SERPINE1 is reduced. nih.govresearchgate.net This alteration of gene expression is a critical mechanism by which the compound impedes the fibrotic process at a transcriptional level.
| Gene | Effect of this compound | Condition | Source |
| ACTA2 | Dose-dependent decrease in expression | TGF-β-stimulated fibroblasts | nih.govresearchgate.net |
| SERPINE1 | Dose-dependent decrease in expression | TGF-β-stimulated fibroblasts | nih.govresearchgate.net |
Alpha-smooth muscle actin (α-SMA) is a defining protein marker for the differentiation of fibroblasts into contractile myofibroblasts, which play a crucial role in tissue remodeling. nih.gov this compound has been shown to reduce TGF-β-mediated α-SMA stress fiber formation in a dose-dependent manner. nih.govresearchgate.net Pharmacological inhibition of TBK1 with this compound can lead to a 40-60% reduction in α-SMA stress fiber levels in stimulated normal and idiopathic pulmonary fibrosis (IPF) fibroblasts. nih.govnih.gov
The contractile activity of fibroblasts generates traction forces that are exerted on the surrounding extracellular matrix, contributing to tissue remodeling. nih.gov The inhibition of TBK1 by this compound has been demonstrated to reduce these traction forces. nih.govresearchgate.net In studies using the compound at a concentration of 15 μM, a significant reduction in the traction forces of fibroblasts was observed. nih.govresearchgate.net
Neurobiological Effects in Cellular Models
This compound is recognized primarily as a potent inhibitor of TANK-binding kinase 1 (TBK1). Its effects in neurobiological models, particularly those for Huntington's disease (HD), are linked to the modulation of TBK1's kinase activity, which plays a crucial role in the post-translational modification of the Huntingtin (HTT) protein.
Research has identified TBK1 as a key kinase that phosphorylates the N-terminal region of the HTT protein, specifically at serine 13 (S13) and serine 16 (S16). This phosphorylation is a critical regulatory mechanism influencing the protein's behavior. The kinase activity of TBK1 leads to the addition of phosphate (B84403) groups to these serine residues on both wild-type and mutant forms of the HTT protein.
The inhibitory action of this compound directly counteracts this process. By binding to TBK1 and inhibiting its catalytic function, this compound effectively prevents the phosphorylation of HTT at S13 and S16. In experimental settings using primary neuronal cultures, the neuroprotective effects conferred by the overexpression of TBK1 were blocked by treatment with MRT 68601. This demonstrates that the compound's inhibition of TBK1-dependent phosphorylation is a key mechanism of its action in these cellular models.
| Target Kinase | Substrate Protein | Phosphorylation Sites | Effect of this compound |
| TANK-binding kinase 1 (TBK1) | Huntingtin (HTT) | Serine 13 (S13), Serine 16 (S16) | Inhibition of phosphorylation |
The phosphorylation of mutant Huntingtin (mHTT) at serines 13 and 16 is a significant factor in mitigating its pathological effects. Studies have shown that TBK1-mediated phosphorylation of mHTT leads to a reduction in its aggregation and a suppression of its cytotoxicity in various HD models, including cells, primary neurons, and Caenorhabditis elegans. This neuroprotective effect is attributed to two main consequences of phosphorylation: the inhibition of mHTT aggregation and an increase in the autophagic clearance of the soluble mutant protein.
By inhibiting TBK1, this compound reverses these protective outcomes. In mouse primary cortical neurons expressing a toxic fragment of mHTT, the co-expression of TBK1 offered a neuroprotective effect. However, the introduction of this compound blocked this protective action, leading to an exacerbation of mHTT-induced toxicity. This finding underscores that the inhibition of TBK1 by this compound interferes with a critical cellular defense mechanism against the harmful aggregation and toxicity of mHTT.
| Experimental Model | Effect of TBK1 Overexpression | Effect of this compound Treatment |
| Mouse Primary Cortical Neurons | Decreased mHTT-induced cell death | Blocked the neuroprotective effect of TBK1 |
| HD Cellular Models | Reduced mHTT aggregation | Potentially increases mHTT aggregation |
| HD Cellular Models | Suppressed mHTT cytotoxicity | Potentially increases mHTT cytotoxicity |
Potential Interactions with Other Cellular Processes (e.g., Insulin (B600854) Signaling, Cell Adhesion, Cell Cycle)
Beyond its role in autophagy and neuroinflammation, the primary targets of this compound, TBK1 and the related kinase ULK1 (Unc-51 like autophagy activating kinase 1), are nodes in a complex network of cellular signaling. Consequently, inhibition of these kinases by this compound has the potential to interact with several other fundamental cellular processes.
Insulin Signaling: Both TBK1 and ULK1 are implicated in the regulation of metabolism and insulin signaling. TBK1 can directly phosphorylate the insulin receptor, potentially attenuating its function and contributing to insulin resistance. bioscientifica.comsci-hub.se Furthermore, TBK1 signaling can intersect with the mechanistic target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and metabolism that is also downstream of insulin signaling. nih.govnih.gov ULK1, a key initiator of autophagy, is regulated by mTOR and the energy-sensing kinase AMPK, both of which are pivotal in the insulin signaling cascade. frontiersin.orgoup.com Studies have shown that ULK1 is required for the improvement of insulin action in skeletal muscle, suggesting that its inhibition by MRT 68601 could impair insulin sensitivity. frontiersin.orgjeoct.com
Cell Adhesion: Recent evidence suggests an autophagy-independent role for ULK1 and its homolog ULK2 in regulating cell adhesion and migration. nih.govnih.gov These kinases can directly phosphorylate the focal adhesion protein Paxillin (PXN). This phosphorylation inhibits the assembly of focal adhesions and F-actin, thereby preventing cell migration. nih.govnih.gov By inhibiting ULK1, this compound could potentially interfere with this mechanism, thereby modulating cell adhesion dynamics. The role of TBK1 in cell adhesion is less direct but may be mediated through its regulation of the NF-κB pathway, which controls the expression of various molecules involved in inflammation and cell-cell interactions. tocris.commdpi.com
Preclinical Research Applications and Therapeutic Potential in Experimental Models
Investigations in Oncology Models
The role of TBK1 in promoting cancer cell survival and proliferation has made it an attractive target for therapeutic intervention. MRT68601 hydrochloride, as a potent inhibitor of this kinase, has been investigated in several oncology models.
In the context of lung cancer, research has pointed to the role of autophagy—a cellular process of self-degradation—in cancer cell survival. Some cancer cells become "addicted" to this pathway to meet their metabolic needs and clear damaged components. The inhibition of autophagy is therefore a potential therapeutic strategy.
MRT68601 hydrochloride has been identified as a potent inhibitor of TBK1 with an IC50 of 6 nM. tocris.com Studies in lung cancer cell lines have demonstrated that MRT68601 hydrochloride can inhibit the formation of autophagosomes, the key structures involved in the autophagic process. tocris.com By disrupting this crucial survival mechanism, the compound shows potential for further investigation in cancers that are dependent on autophagy.
Acute Myeloid Leukemia (AML) is a hematologic malignancy where inflammatory signaling pathways can contribute to the proliferation and survival of leukemic cells. mdpi.com While TBK1 is a known regulator of inflammatory responses, specific preclinical investigations of MRT68601 hydrochloride in the context of AML inflammatory models are not extensively documented in the available scientific literature. Further research is needed to determine the potential efficacy of TBK1 inhibition with this compound in AML.
The therapeutic potential of TBK1 inhibitors as a class of compounds is an area of active research in oncology. researchgate.net Misregulation of TBK1 activity can promote oncogenesis, making its inhibition a promising strategy for cancer therapy. researchgate.net Inhibitors targeting TBK1 have shown effectiveness in various in vitro and in vivo animal models for different cancers. researchgate.net
However, specific and detailed in vitro and in vivo studies focusing on the broader anti-cancer activity of MRT68601 hydrochloride across a wide range of cancer types have not been extensively published. While its activity in lung cancer cell lines has been noted, its efficacy in other cancer models remains an area for future investigation.
Studies in Fibrotic Disease Models
Fibrotic diseases, such as Idiopathic Pulmonary Fibrosis (IPF), are characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to scarring and organ dysfunction. Resident fibroblasts are the primary cells responsible for this ECM deposition.
Preclinical research has utilized human lung fibroblasts from both normal individuals and patients with IPF to model the disease in vitro. In these models, the signaling molecule Transforming Growth Factor-beta (TGF-β) is used to stimulate a fibrotic response. Studies have identified TBK1 as a critical regulator of this fibroblast activation process.
To investigate the role of TBK1, MRT68601 hydrochloride was used to pharmacologically inhibit its activity in these human lung fibroblast models. The research demonstrated that TBK1 kinase function is essential for TGF-β-mediated fibroblast activation, positioning MRT68601 hydrochloride as a key tool to study and potentially reverse these fibrotic processes.
Treatment of human lung fibroblasts with MRT68601 hydrochloride has been shown to effectively attenuate the fibrogenic response stimulated by TGF-β. The compound led to a dose-dependent decrease in the expression of key fibrogenic genes and the deposition of ECM proteins.
Key findings from these studies include:
Reduced Gene Expression: MRT68601 hydrochloride caused a dose-dependent reduction in the TGF-β-mediated expression of ACTA2 (α-smooth muscle actin) and SERPINE1.
Decreased ECM Deposition: The compound dose-dependently decreased the deposition of the ECM proteins fibronectin and collagen I. Pharmacological inhibition of TBK1 with MRT68601 resulted in a reduction of collagen I and fibronectin deposition by approximately 50%.
Reduced Cell Tension: The traction forces exerted by fibroblasts, which contribute to tissue stiffening, were also diminished following treatment with MRT68601.
Table 1: Effect of MRT68601 hydrochloride on Fibroblast Activation Markers
| Marker | Effect of MRT68601 Treatment | Extent of Reduction |
|---|---|---|
| Fibrogenic Gene Expression | ||
| ACTA2 | Dose-dependent decrease | Not specified |
| SERPINE1 | Dose-dependent decrease | Not specified |
| ECM Protein Deposition | ||
| Fibronectin | Dose-dependent decrease | ~50% |
| Collagen I | Dose-dependent decrease | ~50% |
| Myofibroblast Markers | ||
| α-SMA Stress Fibers | Reduction | 40-60% |
| Fibroblast Traction Forces | Reduction | Not specified |
These findings identify TBK1 as a fibrogenic activator of human pulmonary fibroblasts, suggesting that its inhibition by compounds like MRT68601 hydrochloride may represent a novel therapeutic approach for pulmonary fibrosis.
Research in Neurodegenerative Disease Models
The dysregulation of cellular processes such as autophagy and neuroinflammation is a common theme in many neurodegenerative disorders. As a key regulator of these pathways, TBK1 has emerged as a significant target for research in this area. cas.orgcas.org MRT68601 hydrochloride allows for the specific investigation of TBK1's role in the pathophysiology of these conditions.
Huntington's disease (HD) is an inherited neurodegenerative disorder characterized by the production of the mutant huntingtin (mHTT) protein, which aggregates and disrupts cellular functions, leading to neuronal death, particularly in the striatum. news-medical.netresearchgate.net Primary neuronal cultures are crucial in vitro models for studying the molecular mechanisms that lead to this neurodegeneration. researchgate.netnih.govnih.gov
One of the key cellular pathways implicated in the clearance of protein aggregates is autophagy. TBK1 is known to be involved in the regulation of autophagy. cas.org The compound MRT68601 hydrochloride, by inhibiting TBK1, serves as a critical research tool to probe the consequences of modulating autophagy in the context of HD. tocris.com Researchers can use primary neuronal cultures expressing mHTT to study how the inhibition of TBK1-mediated autophagy by MRT68601 hydrochloride affects the formation and clearance of mHTT aggregates and subsequent neuronal viability.
| Experimental Model | Key Pathological Feature | Role of TBK1 | Research Application of MRT68601 Hydrochloride |
|---|---|---|---|
| Primary Neuronal Cultures for Huntington's Disease | Aggregation of mutant huntingtin (mHTT) protein | Regulation of autophagy, a process for clearing protein aggregates | Investigate the impact of inhibiting TBK1-mediated autophagy on mHTT aggregation and neuronal survival |
Amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD) are related neurodegenerative disorders that can share genetic causes and pathological features, forming a disease spectrum. nih.govtdx.catnih.gov Mutations in the TBK1 gene, particularly those that lead to a loss of function, have been identified as a significant cause of both familial and sporadic ALS and FTD. nih.govresearchgate.net This genetic link firmly implicates TBK1 dysregulation in the pathogenesis of these diseases. nih.gov
TBK1 is a multifunctional kinase that phosphorylates several proteins involved in autophagy and innate immunity, including optineurin (OPTN) and p62, which are also implicated in ALS. nih.gov In experimental models of ALS and FTD, such as patient-derived cells or animal models, MRT68601 hydrochloride is used to simulate the loss of TBK1 function seen in patients. This allows researchers to dissect the downstream cellular consequences, such as impaired autophagy and altered inflammatory responses, and their contribution to motor neuron and cortical neuron degeneration. nih.govmdpi.com Studies suggest that targeting TBK1 is a prioritized strategy for developing treatments for certain subtypes of ALS. researchgate.netethicseido.com
| Disease Model | Genetic Link | Implicated Pathways | Research Application of MRT68601 Hydrochloride |
|---|---|---|---|
| ALS and FTD Models | Loss-of-function mutations in the TBK1 gene are a cause of ALS and FTD. nih.govresearchgate.net | Autophagy and innate immunity. nih.gov | Mimic the effects of TBK1 loss-of-function to study disease mechanisms and explore therapeutic strategies. researchgate.netethicseido.com |
The application of MRT68601 hydrochloride extends to models of other neurological conditions where TBK1-mediated pathways are relevant.
Normal Tension Glaucoma (NTG): NTG is a form of glaucoma where optic nerve damage occurs despite intraocular pressure being within the normal range. nih.govnih.gov The pathophysiology is thought to involve factors independent of pressure, such as vascular dysregulation and neuroinflammation. youtube.com While direct studies with MRT68601 hydrochloride in NTG models are not extensively documented, the role of TBK1 in neuroinflammatory pathways makes it a relevant target. Research using TBK1 inhibitors like MRT68601 hydrochloride could help elucidate the contribution of these inflammatory processes to retinal ganglion cell death in experimental NTG.
Herpes Simplex Encephalitis (HSE): HSE is a severe infection of the central nervous system caused by the herpes simplex virus (HSV). nih.gov The innate immune response is critical in controlling the viral infection, but an excessive inflammatory response can also contribute to neurological damage. nih.govresearchgate.net TBK1 is a crucial kinase in the signaling pathway that detects viral components and initiates an antiviral response, including the production of type I interferons. cas.org In experimental models of HSE, such as human brain organoids infected with HSV-1, MRT68601 hydrochloride can be used to modulate the TBK1-dependent immune response. nih.govresearchgate.net This allows for the investigation of how balancing the antiviral and neuroinflammatory effects of the innate immune system might improve outcomes.
Evaluation in Antiviral Research Models
Viruses are obligate intracellular parasites that depend on host cell machinery to replicate. frontiersin.org Therefore, targeting host factors essential for the viral life cycle is a promising antiviral strategy that may be less prone to the development of drug resistance. nih.govnih.gov
TBK1 is a key host factor that mediates the innate immune response to viral infections. cas.orgmdpi.com Upon recognition of viral components, TBK1 becomes activated and triggers signaling cascades that lead to the production of antiviral cytokines, most notably type I interferons.
In the context of the SARS-CoV-2 virus, the causative agent of COVID-19, the host innate immune response plays a dual role. While it is essential for controlling viral replication, an overactive or dysregulated response can lead to the severe inflammatory lung damage seen in critical cases. MRT68601 hydrochloride is utilized in preclinical models of SARS-CoV-2 infection to investigate the precise role of TBK1 in this balance. nih.gov By inhibiting TBK1, researchers can study the impact on viral replication and the associated inflammatory cytokine production in cell culture and other experimental systems. mednexus.org This research helps to determine whether modulation of this host-dependent pathway could serve as a potential therapeutic intervention to control the virus while mitigating immunopathology.
| Viral Model | Host Factor | Role of Host Factor | Research Application of MRT68601 Hydrochloride |
|---|---|---|---|
| SARS-CoV-2 | TBK1 | Activates innate immune signaling and production of antiviral interferons. cas.org | Modulate the host immune response to study the effect on viral replication and inflammation. nih.govmednexus.org |
Immunomodulatory Effects in Preclinical Disease Contexts
The central role of TBK1 in linking innate immunity and autophagy makes it a critical point of control for the immune system. cas.orgnih.gov The inhibition of TBK1 by MRT68601 hydrochloride therefore has profound immunomodulatory effects that are being explored in a variety of preclinical disease contexts. mdpi.comresearchgate.net
In models of autoimmune and inflammatory diseases, dysregulated TBK1 activity can contribute to chronic inflammation. By inhibiting TBK1, MRT68601 hydrochloride can be used to study the potential of dampening these pathogenic inflammatory responses. TBK1 is involved in NF-κB signaling, a major pathway that controls the expression of pro-inflammatory cytokines. tocris.com Therefore, MRT68601 hydrochloride provides a tool to investigate the therapeutic concept of reducing inflammation by targeting a key upstream signaling node. tmc.edu These immunomodulatory properties are relevant not only in classic inflammatory diseases but also in the neurodegenerative and infectious disease models discussed previously, where inflammation is a key component of the pathology.
Advanced Methodological Approaches in Mrt 68601 Hydrochloride Research
Biochemical Assays for Kinase Activity Profiling and IC50 Determination
Biochemical assays are fundamental for characterizing the inhibitory activity of MRTX68601 hydrochloride against its target kinases. These in vitro assays directly measure the enzymatic activity of purified kinases and are crucial for determining the potency and selectivity of the compound.
Kinase Activity Assays:
Radiometric Assays: Considered the gold standard, these assays utilize radioisotope-labeled ATP (typically ³²P-γ-ATP or ³³P-γ-ATP) to measure the transfer of a phosphate (B84403) group to a substrate by the kinase. reactionbiology.com The amount of incorporated radioactivity is directly proportional to the kinase activity.
Fluorescence-Based Assays: These methods employ fluorescent probes to detect kinase activity. reactionbiology.com Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are common, where a donor fluorophore-labeled antibody recognizes a phosphorylated substrate, bringing it in proximity to an acceptor fluorophore, resulting in a FRET signal. reactionbiology.com
Luminescence-Based Assays: Assays like the Kinase-Glo® platform measure kinase activity by quantifying the amount of ATP remaining after the kinase reaction. bmglabtech.com A decrease in luminescence indicates higher kinase activity.
IC50 Determination:
The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the potency of an inhibitor. It is the concentration of the inhibitor required to reduce the kinase activity by 50%. To determine the IC50 of MRTX68601 hydrochloride, a series of in vitro kinase reactions are performed with a fixed concentration of the kinase and substrate and varying concentrations of the inhibitor. nih.gov The resulting data is plotted as a dose-response curve, from which the IC50 value is calculated. nih.gov
For instance, MRTX68601 hydrochloride has been shown to be a potent inhibitor of TBK1 with an IC50 of 6 nM. tocris.combio-techne.commedchemexpress.com
| Parameter | Description | Example Value for MRT-68601 hydrochloride |
|---|---|---|
| IC50 | The concentration of an inhibitor that reduces the activity of an enzyme by half. | 6 nM for TBK1 tocris.combio-techne.commedchemexpress.com |
Cell-Based Assays for Autophagy Flux and Marker Analysis
Cell-based assays are essential to validate the findings from biochemical assays in a more physiologically relevant context and to assess the impact of MRTX68601 hydrochloride on the entire autophagy pathway.
Autophagy Flux Measurement:
Autophagy is a dynamic process, and a static measurement of autophagosome numbers can be misleading. Therefore, it is crucial to measure autophagic flux, which represents the entire process from autophagosome formation to their degradation by lysosomes.
LC3 Turnover Assay: Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a hallmark of autophagy. During autophagy, the cytosolic form (LC3-I) is converted to the autophagosome-associated form (LC3-II). The amount of LC3-II is often used as a marker for autophagosome numbers. To measure flux, cells are treated with lysosomal inhibitors like chloroquine (B1663885) or bafilomycin A1, which block the degradation of autophagosomes. mdpi.com An accumulation of LC3-II in the presence of the inhibitor indicates active autophagic flux.
Tandem Fluorescent-Tagged LC3: This method utilizes a fusion protein of LC3 with a pH-sensitive fluorescent protein (like GFP) and a pH-stable fluorescent protein (like mCherry or RFP). In the neutral environment of the autophagosome, both proteins fluoresce. Upon fusion with the acidic lysosome, the GFP signal is quenched, while the mCherry/RFP signal persists. This allows for the differentiation between autophagosomes (yellow/merged puncta) and autolysosomes (red puncta), providing a more accurate measure of autophagic flux.
Autophagy Marker Analysis:
LC3 Puncta Formation: The translocation of LC3 from a diffuse cytoplasmic pattern to distinct punctate structures, representing autophagosomes, can be visualized by immunofluorescence microscopy. nih.govnih.gov An increase in the number of LC3 puncta per cell is indicative of autophagy induction.
p62/SQSTM1 Degradation: The protein p62/SQSTM1 is a selective autophagy receptor that is incorporated into autophagosomes and subsequently degraded. A decrease in p62 levels, as measured by Western blotting, indicates efficient autophagic flux.
Immunoassays (e.g., ELISA, Western Blotting, Immunofluorescence) for Protein Expression and Modification Analysis
Immunoassays are widely used to detect and quantify specific proteins and their post-translational modifications, providing insights into the molecular mechanisms affected by MRTX68601 hydrochloride.
Western Blotting: This technique is used to separate proteins by size and then detect specific proteins using antibodies. It is instrumental in analyzing the levels of key autophagy-related proteins like LC3-I, LC3-II, and p62. nih.govmdpi.com It can also be used to assess the phosphorylation status of proteins downstream of ULK1, such as ATG13 and Beclin-1, to confirm target engagement by MRTX68601 hydrochloride. nih.gov
Immunofluorescence: This microscopy-based technique uses fluorescently labeled antibodies to visualize the subcellular localization of proteins. It is crucial for visualizing the formation of LC3 puncta, a key indicator of autophagosome formation. nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay that can be used to quantify the concentration of a specific protein in a sample.
Gene Expression Profiling (e.g., siRNA knockdown studies, RT-qPCR)
Gene expression analysis helps to understand the broader impact of MRTX68601 hydrochloride on cellular transcription.
siRNA Knockdown Studies: Small interfering RNA (siRNA) can be used to specifically silence the expression of target genes, such as ULK1 or other autophagy-related genes (ATGs). nih.gov These studies can help to confirm that the effects of MRTX68601 hydrochloride are indeed mediated through the inhibition of its intended target.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): This technique is used to measure the mRNA levels of specific genes. It can be employed to investigate whether MRTX68601 hydrochloride treatment alters the expression of genes involved in autophagy or other related pathways. nih.gov
| Technique | Application in MRT-68601 Hydrochloride Research |
|---|---|
| siRNA Knockdown | Confirming on-target effects by silencing ULK1 or other autophagy-related genes. nih.gov |
| RT-qPCR | Measuring changes in mRNA levels of autophagy-related genes following treatment. nih.gov |
Phenotypic Assays in Diverse Cellular Models (e.g., Cell Viability, Migration, Adhesion, Traction Force Microscopy, Nuclear Condensation Assays, TUNEL Assays)
Phenotypic assays are crucial for evaluating the functional consequences of inhibiting ULK1 with MRTX68601 hydrochloride in various cellular contexts, particularly in cancer research.
Cell Viability Assays: These assays, such as the MTS or MTT assay, measure the metabolic activity of cells and are used to determine the cytotoxic or cytostatic effects of MRTX68601 hydrochloride.
Migration and Adhesion Assays: These assays, like the transwell migration assay and cell adhesion assays, are used to assess the impact of the compound on the metastatic potential of cancer cells.
Traction Force Microscopy: This technique measures the forces exerted by cells on their substrate, providing insights into cell motility and invasion.
Nuclear Condensation and TUNEL Assays: These assays are used to detect apoptosis or programmed cell death. Nuclear condensation is a morphological hallmark of apoptosis, while the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, another key feature of apoptosis.
Quantitative High-Throughput Screening (qHTS) Methodologies
Quantitative high-throughput screening (qHTS) allows for the rapid testing of large compound libraries to identify new autophagy modulators or to profile the activity of compounds like MRTX68601 hydrochloride across a wide range of biological targets. nih.govresearchgate.netbiorxiv.orgnih.gov
The nematode Caenorhabditis elegans is a powerful model organism for in vivo qHTS due to its genetic tractability, short lifespan, and conserved biological pathways. nih.govresearchgate.netbiorxiv.orgnih.gov
Phenotypic Screening: C. elegans models expressing fluorescent reporters for autophagy, such as GFP-LC3, can be used to screen for compounds that modulate autophagy in a whole-organism context. nih.govresearchgate.netbiorxiv.orgnih.gov Automated microscopy and image analysis can be used to quantify changes in the number and intensity of fluorescent puncta.
Drug Library Profiling: qHTS in C. elegans can be used to profile the activity of drug libraries, including compounds like MRTX68601 hydrochloride, against various phenotypic endpoints, providing valuable information about their potential therapeutic applications and off-target effects. nih.govresearchgate.netbiorxiv.orgnih.gov
Integration with Proteomics for Target and Pathway Deconvolution in C. elegans Models
While specific studies integrating proteomics with MRT 68601 hydrochloride research in Caenorhabditis elegans models have yet to be extensively published, the potential for such an approach is significant. C. elegans offers a powerful in vivo system for dissecting complex biological processes due to its genetic tractability and well-characterized genome. The integration of proteomics would provide an unbiased, system-wide analysis of protein expression and post-translational modifications, offering profound insights into the compound's effects.
Hypothetical Application of Proteomics in C. elegans for this compound Research:
A quantitative proteomics approach could be employed to compare the proteomes of wild-type and TBK1-mutant C. elegans strains treated with this compound. This would enable the identification of proteins and pathways that are specifically modulated by the compound's inhibition of TBK1. Furthermore, phosphoproteomics could pinpoint downstream signaling events affected by the altered kinase activity. By analyzing these changes in a whole-organism context, researchers could uncover novel targets and off-target effects of this compound, as well as elucidate its impact on complex physiological processes such as innate immunity and autophagy, both of which are conserved in C. elegans.
| Proteomic Approach | Potential Application in C. elegans for MRT 68601 Research | Expected Insights |
| Quantitative Proteomics (e.g., SILAC, TMT) | Comparison of protein abundance in wild-type vs. TBK1-mutant worms with and without MRT 68601 treatment. | Identification of on-target and off-target protein expression changes; pathway analysis. |
| Phosphoproteomics | Profiling of phosphorylation changes in response to MRT 68601 treatment. | Elucidation of downstream signaling cascades affected by TBK1 inhibition. |
| Interactomics (e.g., AP-MS) | Identification of protein interaction partners of TBK1 that are affected by MRT 68601. | Understanding of how the compound modulates protein complexes and cellular machinery. |
Proteomic Techniques (e.g., Thermal Proteome Profiling (TPP), HPLC-MS/MS) for Target Engagement and Pathway Analysis
Thermal Proteome Profiling (TPP):
Thermal Proteome Profiling (TPP) is a powerful method for identifying the direct and indirect targets of small molecules in a cellular context. wuxibiology.comnih.gov This technique is based on the principle that the thermal stability of a protein is altered upon ligand binding. By heating cell lysates or intact cells to various temperatures and quantifying the remaining soluble proteins using mass spectrometry, a melting profile for thousands of proteins can be generated.
In the context of this compound, TPP can be utilized to:
Confirm direct target engagement: A significant shift in the melting temperature of TBK1 upon treatment with this compound would provide direct evidence of target binding within the cell.
Identify off-targets: The melting profiles of all detected proteins can be analyzed to uncover unintended targets of the compound, which is crucial for understanding its broader pharmacological profile.
Analyze downstream pathway effects: Changes in the thermal stability of proteins downstream of TBK1 can indicate pathway modulation. For instance, the stability of proteins involved in autophagy or interferon signaling might be altered following TBK1 inhibition. visikol.comfibrofind.com
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):
HPLC-MS/MS is a cornerstone of modern proteomics, enabling the identification and quantification of thousands of proteins and their post-translational modifications from complex biological samples. researchgate.net In the study of this compound, HPLC-MS/MS is instrumental for:
Quantitative Proteomics: Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT) coupled with HPLC-MS/MS can be used to compare the proteomes of cells treated with this compound versus control cells. This provides a global view of changes in protein expression and can reveal pathways affected by the compound.
Phosphoproteomics: As this compound is a kinase inhibitor, quantitative phosphoproteomics is particularly valuable. By enriching for phosphopeptides and analyzing them via HPLC-MS/MS, researchers can identify the specific phosphorylation sites that are regulated by TBK1 and how their phosphorylation status changes upon treatment with the inhibitor. wuxibiology.com This offers a direct readout of the compound's impact on cellular signaling networks.
| Technique | Application in MRT 68601 Research | Key Findings |
| Thermal Proteome Profiling (TPP) | Identification of direct and off-targets. | Confirmation of TBK1 engagement and discovery of novel interacting proteins. |
| HPLC-MS/MS (Quantitative Proteomics) | Global profiling of protein expression changes. | Elucidation of cellular pathways modulated by MRT 68601. |
| HPLC-MS/MS (Phosphoproteomics) | Analysis of phosphorylation-dependent signaling. | Identification of downstream substrates of TBK1 affected by inhibition. |
Advanced In Vitro and Ex Vivo Organoid and Tissue Slice Culture Models for Disease Modeling
Organoid Models:
Patient-derived organoids (PDOs) are three-dimensional cell cultures that recapitulate the cellular organization and function of the original tissue. drugtargetreview.comnih.gov These "mini-organs" are becoming invaluable tools for disease modeling and drug discovery. nih.govresearchgate.net For research on this compound, organoids derived from diseased tissues, such as tumors known to be dependent on autophagy, can be used to:
Model disease-relevant pathways: Organoids can be used to study the role of TBK1-mediated autophagy in a more physiologically relevant context than traditional 2D cell cultures. nih.gov
Assess therapeutic efficacy: The response of patient-derived tumor organoids to this compound can be evaluated, providing insights into its potential as a personalized medicine. drugtargetreview.com
Investigate mechanisms of resistance: Organoid models can be used to study how tumors develop resistance to TBK1 inhibitors and to screen for combination therapies that can overcome this resistance.
Precision-Cut Tissue Slice (PCTS) Culture Models:
Precision-cut tissue slices (PCTS) are ex vivo models that maintain the complex microenvironment of the original tissue, including its cellular heterogeneity and extracellular matrix. wuxibiology.comresearchgate.net This makes them a powerful platform for studying the effects of drugs in a context that closely mimics the in vivo situation. visikol.comnih.gov
In the context of this compound research, PCTS can be employed to:
Study drug metabolism and toxicity: PCTS from relevant organs, such as the liver, can be used to investigate the metabolic fate of this compound and to assess its potential for off-target toxicity in a complex tissue environment. researchgate.net
Evaluate anti-tumor activity: For oncology applications, precision-cut tumor slices can be used to assess the efficacy of this compound in inhibiting tumor cell growth and inducing cell death within the native tumor microenvironment. nih.gov
Screen for autophagy modulators: Tissue slices can be used in high-throughput screening assays to identify and characterize small molecules that inhibit or enhance autophagy. nih.gov
| Model System | Advantages for MRT 68601 Research | Potential Applications |
| Patient-Derived Organoids | Recapitulates tissue architecture and function; suitable for personalized medicine studies. | Disease modeling, efficacy testing, resistance mechanism studies. drugtargetreview.comnih.gov |
| Precision-Cut Tissue Slices | Preserves the native tissue microenvironment; useful for metabolism and toxicity studies. | Pharmacokinetic/pharmacodynamic studies, anti-tumor efficacy assessment. wuxibiology.comresearchgate.netnih.gov |
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing MRT 68601 hydrochloride with high purity?
- Methodological Answer : Synthesis should follow validated organic chemistry protocols, including detailed characterization via LC/MS for molecular weight confirmation, NMR for structural elucidation, and HPLC for purity assessment (>95%). Reaction conditions (e.g., solvent, temperature, stoichiometry) must be optimized to minimize by-products. For novel intermediates, provide spectral data (e.g., H/C NMR, IR) and elemental analysis. Ensure compliance with IUPAC naming conventions and reproducibility by documenting step-by-step procedures .
Q. Which analytical techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer : A combination of techniques is critical:
- Chromatography : Reverse-phase HPLC with UV detection to assess purity and stability under varying pH/temperature conditions.
- Spectroscopy : High-resolution mass spectrometry (HRMS) for exact mass determination, H/C NMR for functional group analysis, and X-ray crystallography for crystalline structure confirmation.
- Thermal Analysis : Differential scanning calorimetry (DSC) to evaluate melting points and polymorphic forms.
- Dissolution Testing : Simulate physiological conditions to measure solubility and dissolution rates. Cross-validate results with independent replicates .
Q. How should researchers design dose-response studies to establish the pharmacological activity of this compound?
- Methodological Answer : Use a multi-dose framework with appropriate controls (positive/negative) and standardized cell-based or in vivo models. For in vitro assays, include IC/EC calculations using nonlinear regression. For in vivo studies, apply allometric scaling from preclinical species to humans. Ensure statistical power via sample size calculations (e.g., ANOVA with post-hoc tests) and account for batch-to-batch variability in compound purity .
Advanced Research Questions
Q. How can researchers design microrandomized trials (MRTs) to assess the context-dependent efficacy of this compound in behavioral interventions?
- Methodological Answer : MRTs require sequential randomization to test the timing and context of interventions. For example, randomize participants to receive this compound or placebo at decision points (e.g., stress-triggered events). Use wearable sensors to collect real-time physiological data (e.g., heart rate variability) and ecological momentary assessments (EMA) for self-reported outcomes. Analyze data using mixed-effects models to account for intra-individual variability and time-varying covariates .
Q. What statistical methods are appropriate for resolving contradictory pharmacokinetic data in early-phase studies of this compound?
- Methodological Answer : Employ Bayesian hierarchical models to integrate sparse or conflicting data (e.g., C, AUC discrepancies between cohorts). Conduct sensitivity analyses to identify outliers or protocol deviations. Use compartmental modeling (e.g., non-linear mixed-effects) to estimate absorption/distribution parameters. Validate findings with bootstrap resampling or cross-study meta-analyses .
Q. How should hybrid experimental designs be implemented to evaluate multi-modal delivery strategies for this compound?
- Methodological Answer : Combine factorial designs (e.g., oral vs. transdermal administration) with adaptive components like SMART (Sequential Multiple Assignment Randomized Trials) to personalize dosing. For example, escalate doses based on biomarker response (e.g., plasma concentration thresholds). Use causal inference methods to isolate the effects of individual intervention components and their interactions .
Q. What strategies mitigate batch variability in preclinical studies of this compound?
- Methodological Answer : Implement quality-by-design (QbD) principles during synthesis:
- Process Analytical Technology (PAT) : Monitor critical quality attributes (CQAs) in real-time.
- Stability Studies : Conduct accelerated degradation tests under ICH guidelines (e.g., 40°C/75% RH for 6 months).
- Reference Standards : Use certified reference materials (CRMs) for cross-batch calibration.
Publish raw data (e.g., chromatograms, spectral peaks) in supplementary materials to enhance reproducibility .
Data Reporting and Reproducibility
Q. How to ensure compliance with journal guidelines when reporting in vivo efficacy data for this compound?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies: report sample size justification, randomization methods, blinding protocols, and exclusion criteria. For compound characterization, include synthesis yield, purity, and spectral data in the main text or supplementary files. Use standardized units (e.g., μM for concentrations, mg/kg for doses) and disclose conflicts of interest/funding sources .
Q. What frameworks are effective for reconciling contradictory results between in vitro and in vivo models?
- Methodological Answer : Apply translational pharmacokinetic-pharmacodynamic (PK/PD) modeling to bridge discrepancies. For instance, if in vitro IC values do not align with in vivo efficacy, assess protein binding, tissue penetration, or metabolite activity. Use knock-out animal models or CRISPR-edited cell lines to isolate target-specific effects. Transparently report negative results and mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
